molecular formula C22H11BrF5NO5S B8417997 (S)-Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate

(S)-Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate

Cat. No.: B8417997
M. Wt: 576.3 g/mol
InChI Key: BFRLKTRVJCYKNF-UHFFFAOYSA-N
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Description

(S)-Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate is a useful research compound. Its molecular formula is C22H11BrF5NO5S and its molecular weight is 576.3 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H11BrF5NO5S

Molecular Weight

576.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 1-(4-bromo-2-methoxyphenyl)-2-oxoquinoline-6-sulfonate

InChI

InChI=1S/C22H11BrF5NO5S/c1-33-15-9-11(23)3-5-14(15)29-13-6-4-12(8-10(13)2-7-16(29)30)35(31,32)34-22-20(27)18(25)17(24)19(26)21(22)28/h2-9H,1H3

InChI Key

BFRLKTRVJCYKNF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Br)N2C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)OC4=C(C(=C(C(=C4F)F)F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one (57.89 g, 128 mmol) in 400 mL DCM was treated with 15 mL HOAc and 10 mL water and was cooled to 0° C. 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (25.2 g, 128 mmol) was added portionwise. After stirring for 30 minutes, an additional 0.5 equvalents of 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione was added portionwise. After stirring for an additional 30 minutes, the reaction mixture was then treated with pentafluorophenol (16.06 mL, 154 mmol) and was maintained at 0° C. triethylamine (71.3 mL, 512 mmol) was added dropwise via addition funnel over 30 minutes. The reaction mixture was diluted with DCM, washed with water, and the organics were dried over MgSO4 and concentrated. The crude residue was triturated with IPA then dried and collected yielding perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (58.7 g, 102 mmol, 80% yield) as a mixture of atrope isomers. m/z (ESI) 576.0 (M+H)+. The atropisomers were separated using supercritical fluid chromatography (SFC). The column used was (S,S) Whelk-O, 2×15 cm. The mobile phase was run under isocratic conditions; CO2 with 50% isopropanol to afford product as an off-white solid. First atropisomer (peak 1): (P)-perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (26.6 g, 46.2 mmol, 36.1% yield) 1H NMR (ACETONITRILE-d3) □: 8.33 (d, J=2.2 Hz, 1H), 8.01 (d, J=9.4 Hz, 1H), 7.85 (dd, J=9.1, 2.2 Hz, 1H), 7.47 (d, J=2.1 Hz, 1H), 7.39 (dd, J=8.3, 2.0 Hz, 1H), 7.23 (d, J=8.3 Hz, 1H), 6.86 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.7 Hz, 1H), 3.73 (s, 3H). m/z (ESI) 576.0 (M+H)+. Second atropisomer (peak 2): (M)-perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (26.6 g, 46.2 mmol, 36.1% yield). 1H NMR (ACETONITRILE-d3): 8.33 (d, J=2.2 Hz, 1H), 8.00 (d, J=9.6 Hz, 1H), 7.85 (dd, J=9.0, 2.3 Hz, 1H), 7.46 (d, J=2.0 Hz, 1H), 7.38 (dd, J=8.3, 2.1 Hz, 1H), 7.22 (d, J=8.3 Hz, 1H), 6.86 (d, J=9.0 Hz, 1H), 6.81 (d, J=9.6 Hz, 1H), 3.72 (s; 3H). m/z (ESI) 576.0 (M+H)+.
Quantity
57.89 g
Type
reactant
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Quantity
10 mL
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reactant
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400 mL
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solvent
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15 mL
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solvent
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25.2 g
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reactant
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0 (± 1) mol
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reactant
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16.06 mL
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reactant
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71.3 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A RBF was charged with 6-(benzylthio)-1-(4-bromo-2-methoxyphenyl)quinolin-2(1H)-one (1.777 g, 3.93 mmol), acetonitrile (18.49 ml), acetic acid (0.693 ml), and water (0.462 ml) to give a solution. The flask was cooled in an ice-water bath for 10 min, then 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (0.813 g, 4.12 mmol) was added in one portion. After 20 min, an additional portion of 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione (0.813 g, 4.12 mmol) was added in one portion. After another 20 min, 2,3,4,5,6-pentafluorophenol (1.085 g, 5.89 mmol) was added, and the mixture was stirred for 5 min. Triethylamine (2.190 ml, 15.71 mmol) was added dropwise over 30 s then the mixture was stirred for 20 min. The reaction mixture was diluted with water and extracted with DCM (3×). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated. The residue was purified by chromatography on silica gel (50-g SNAP Ultra column, 25-g silica gel loading column, 10-60% EtOAc/Heptane). Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate (1.644 g, 2.85 mmol, 72.6% yield) was isolated as a white foam. 1H NMR (400 MHz, DMSO-d6) □=8.59 (d, J=2.2 Hz, 1H), 8.24 (d, J=9.6 Hz, 1 H), 7.95 (dd, J=2.3, 9.1 Hz, 1 H), 7.56 (d, J=1.9 Hz, 1 H), 7.44-7.26 (m, 2 H), 6.86 (dd, J=9.4, 13.7 Hz, 2 H), 3.72 (s, 3 H). m/z (ESI) 575.9 (M+H)+.
Quantity
1.777 g
Type
reactant
Reaction Step One
Name
Quantity
0.462 mL
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reactant
Reaction Step One
Quantity
0.693 mL
Type
solvent
Reaction Step One
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18.49 mL
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solvent
Reaction Step One
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0.813 g
Type
reactant
Reaction Step Two
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0.813 g
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reactant
Reaction Step Three
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1.085 g
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reactant
Reaction Step Four
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2.19 mL
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reactant
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Quantity
0 (± 1) mol
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reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

Perfluorophenyl 1-(4-bromo-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate was synthesized in a manner similar to that described for perfluorophenyl 1-(4-bromo-5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate, except using 5-bromo-2-iodoanisole (Oakwood) instead of 1-bromo-2-chloro-4-iodo-5-methoxybenzene in step 1. m/z (ESI) 575.7 (M+H)+.
Name
perfluorophenyl 1-(4-bromo-5-chloro-2-methoxyphenyl)-2-oxo-1,2-dihydroquinoline-6-sulfonate
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0 (± 1) mol
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